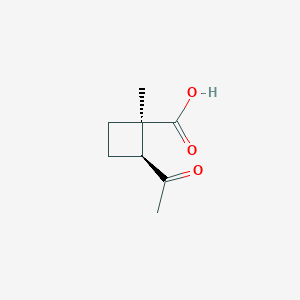
R402173
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: R402173 is primarily formed through the hydrolysis of azoxystrobin. The hydrolysis process involves breaking down azoxystrobin in the presence of water, leading to the formation of this compound and other metabolites . The reaction conditions typically include a controlled pH environment and specific temperature settings to optimize the yield of this compound.
Industrial Production Methods: Industrial production of this compound involves large-scale hydrolysis of azoxystrobin under controlled conditions. The process is designed to ensure high purity and yield of the compound, making it suitable for various applications in research and industry .
Chemical Reactions Analysis
Types of Reactions: R402173 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from this compound, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from this compound, resulting in reduced products.
Substitution: In this reaction, one functional group in this compound is replaced by another group, leading to the formation of substituted products.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles under specific conditions such as controlled temperature and pH.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound may lead to the formation of carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
R402173 has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of R402173 involves its interaction with specific molecular targets and pathways. As a metabolite of azoxystrobin, this compound may inhibit mitochondrial respiration in fungi, leading to their death . The exact molecular targets and pathways involved in its action are still under investigation, but it is believed to affect key enzymes and proteins in the respiratory chain .
Comparison with Similar Compounds
R401553: Another metabolite of azoxystrobin, formed through hydrolysis.
R234886: A metabolite formed through microbial degradation of azoxystrobin.
Comparison: R402173 is unique due to its specific chemical structure and properties. Compared to R401553 and R234886, this compound exhibits different mobility and ecotoxicity profiles. For example, this compound has medium to very high mobility in soil, while R401553 has high to low potential mobility . Additionally, this compound is moderately toxic to aquatic life, whereas R234886 is practically nontoxic .
Properties
CAS No. |
951009-69-1 |
|---|---|
Molecular Formula |
C18H11N3O4 |
Molecular Weight |
333.3 g/mol |
IUPAC Name |
2-[6-(2-cyanophenoxy)pyrimidin-4-yl]oxybenzoic acid |
InChI |
InChI=1S/C18H11N3O4/c19-10-12-5-1-3-7-14(12)24-16-9-17(21-11-20-16)25-15-8-4-2-6-13(15)18(22)23/h1-9,11H,(H,22,23) |
InChI Key |
COKFURSZLRZHAC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C#N)OC2=CC(=NC=N2)OC3=CC=CC=C3C(=O)O |
Synonyms |
2-[[6-(2-Cyanophenoxy)-4-pyrimidinyl]oxy]benzoic Acid; 2-((6-(2-Cyanophenoxy)pyrimidin-4-yl)oxy)benzoic Acid |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(S)-2-Methyl-2,3,4,5-tetrahydro-1H-benzo[d]azepine hydrochloride](/img/structure/B1142528.png)


